molecular formula C25H29NO2 B583741 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone CAS No. 1427326-10-0

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone

Cat. No.: B583741
CAS No.: 1427326-10-0
M. Wt: 375.5 g/mol
InChI Key: NOIUUSTZQAOQAS-UHFFFAOYSA-N
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Description

RCS-8 4-methoxy isomer: is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, it can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole . The 4-methoxy isomer differs from the standard RCS-8 by having a methoxy group at the 4, rather than the 2, position of its phenylacetyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RCS-8 4-methoxy isomer involves the reaction of 1-(2-cyclohexylethyl)-1H-indole-3-carboxylic acid with 4-methoxyphenylacetyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine . The product is then purified through recrystallization or chromatography .

Industrial Production Methods: The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: RCS-8 4-methoxy isomer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

RCS-8 4-methoxy isomer is primarily used in forensic and research applications. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.

    Biology: Studied for its interactions with cannabinoid receptors in the brain and its potential effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, although its use is limited due to legal and safety concerns.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes.

Mechanism of Action

The mechanism of action of RCS-8 4-methoxy isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. It mimics the effects of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in psychoactive effects, although the specific biological activity of this compound has not been fully evaluated .

Comparison with Similar Compounds

Uniqueness: RCS-8 4-methoxy isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. The position of the methoxy group can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic analysis .

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIUUSTZQAOQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345378
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427326-10-0
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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